molecular formula C6H11NO3 B13341563 (R)-6-(Hydroxymethyl)-4-methylmorpholin-3-one

(R)-6-(Hydroxymethyl)-4-methylmorpholin-3-one

Cat. No.: B13341563
M. Wt: 145.16 g/mol
InChI Key: SYLLDQXUZQCNEE-RXMQYKEDSA-N
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Description

®-6-(Hydroxymethyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the class of morpholinones This compound is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group at the 4th position on the morpholinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Hydroxymethyl)-4-methylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylmorpholine with formaldehyde and subsequent oxidation can yield the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-6-(Hydroxymethyl)-4-methylmorpholin-3-one may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-6-(Hydroxymethyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

®-6-(Hydroxymethyl)-4-methylmorpholin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-6-(Hydroxymethyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-2-(hydroxymethyl)propionic acid
  • (±)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine**
  • 1-®-[6-®-hydroxymethyl-1,4-dioxan-2-yl] uracil

Uniqueness

®-6-(Hydroxymethyl)-4-methylmorpholin-3-one is unique due to its specific structural features, such as the presence of both hydroxymethyl and methyl groups on the morpholinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(6R)-6-(hydroxymethyl)-4-methylmorpholin-3-one

InChI

InChI=1S/C6H11NO3/c1-7-2-5(3-8)10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1

InChI Key

SYLLDQXUZQCNEE-RXMQYKEDSA-N

Isomeric SMILES

CN1C[C@@H](OCC1=O)CO

Canonical SMILES

CN1CC(OCC1=O)CO

Origin of Product

United States

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